molecular formula C13H10BrNO B122471 2-Amino-5-bromobenzophenone CAS No. 39859-36-4

2-Amino-5-bromobenzophenone

Cat. No. B122471
CAS RN: 39859-36-4
M. Wt: 276.13 g/mol
InChI Key: LXJVUGANBDAASB-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzophenone is a benzophenone derivative . It is also known by other names such as 2-benzoyl-4-bromoaniline, 2-amino-5-bromophenyl phenyl methanone, and 5-bromo-2-aminobenzophenone .


Synthesis Analysis

2-Amino-5-bromobenzophenone can be synthesized from 2-aminobenzonitrile sodium arylsulfinate, Pd (OAc)2, bpy, and p-NBSA by stirring in a 2:1 mixture of THF/H2O for 48 hours at 80℃ .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-bromobenzophenone is C13H10BrNO . The SMILES representation is O=C(C1=C(N)C=CC(Br)=C1)C2=CC=CC=C2 .


Chemical Reactions Analysis

2-Amino-5-bromobenzophenone is used as a precursor in the synthesis of bromazolam . More detailed information about its chemical reactions is not available in the retrieved data.


Physical And Chemical Properties Analysis

2-Amino-5-bromobenzophenone is a crystalline solid . It has a molecular weight of 276.1 g/mol . It is soluble in DMF, DMSO, and ethanol . The compound has a λmax of 237, 390 nm .

Scientific Research Applications

Photodynamic Therapy Application

The use of 2-Amino-5-bromobenzophenone derivatives in photodynamic therapy for cancer treatment has been explored. A study synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This is due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are vital for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Electroanalytical and Chromatographic Applications

Electroanalytical studies of aminohalogenbenzophenones, including 2-Amino-5-bromobenzophenone, have demonstrated their potential in voltammetric methods for indirect determination of drugs like benzodiazepinooxazoles. These studies offer insights into the oxidation processes of these compounds, which can be pivotal in the development of analytical methods for drug determination (Fernandez, Alonso, Jiménez, & Rodriguez, 1995). Additionally, high-performance liquid chromatography with electrochemical detection has been utilized for determining these compounds, emphasizing their relevance in analytical chemistry (Rodriguez, Jiménez, & Alonso, 1992).

Synthetic Precursor Applications

2-Amino-5-bromobenzophenone serves as a synthetic precursor in various chemical syntheses. For instance, it has been used to obtain compounds like 5-Bromo-2-(chloroacetamido)benzophenone, indicating its utility in organic synthesis and the production of intermediate compounds for further chemical reactions (Peters, Peters, Bringmann, & Mader, 1996).

Antioxidant Activity

In a study of marine red algae, naturally occurring bromophenols, which include derivatives of 2-Amino-5-bromobenzophenone, were found to possess significant antioxidant activities. This suggests potential applications in natural product chemistry and food science, particularly in the development of natural antioxidants for food preservation (Li, Li, Gloer, & Wang, 2011).

Safety And Hazards

The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapours/spray of 2-Amino-5-bromobenzophenone . Prolonged or repeated exposure should be avoided . It should be stored under inert gas .

properties

IUPAC Name

(2-amino-5-bromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJVUGANBDAASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192909
Record name Methanone, (2-amino-5-bromophenyl)phenyl-
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Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromobenzophenone

CAS RN

39859-36-4
Record name Methanone, (2-amino-5-bromophenyl)phenyl-
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Record name 39859-36-4
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Record name Methanone, (2-amino-5-bromophenyl)phenyl-
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Record name 2-Amino-5-bromobenzophenone
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Record name 2-Amino-5-bromobenzophenone
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Synthesis routes and methods I

Procedure details

5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g, 28.6 m mol), water (14.6 ml), and zinc dust (9.3 g, 143 m mol) were combined. Acetic acid (8.6 ml, 143 m mol) was added and the mixture was stirred and heated at 80° C. for 90 minutes. After cooling to room temperature, both the liquid and solid portion of the reaction were extracted with methylene chloride. The combined methylene chloride solutions was washed once with sodium hydroxide solution (10%) and several times with water. Drying (sodium sulfate) and evaporation yielded the desired product (7.42 g) of mp. 92°-102° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.3 g
Type
catalyst
Reaction Step Three
Quantity
8.6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g, 28.6 mmol), water (14.6 ml), and zinc dust (9.3 g, 143 mmol) were combined. Acetic acid (8.6 ml, 143 mmol) was added and the mixture was stirred and heated at 80° C. for 90 minutes. After cooling to room temperature, both the liquid and solid portion of the reaction were extracted with methylene chloride. The combined methylene chloride solutions was washed once with sodium hydroxide solution (10%) and several times with water. Drying (sodium sulfate) and evaporation yielded the desired product (7.42 g) of mp. 92°-102° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
14.6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure was in the same manner as described in example 15, except that the starting material was benzoic acid instead of p-chlorobenzoic acid and 4-bromoaniline instead of 4-chloroaniline. The title compound was obtained as yellow needle crystal, and yield 19.8%, m.p.109-110° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%

Synthesis routes and methods IV

Procedure details

To a solution of (2-Amino-phenyl)-phenyl-methanone (5 g, 25 mmol) in DCM (100 mL) is cooled to −10° C., then NBS (4.512 g, 25 mmol) is added in 30 minutes. After the addition the mixture is stirred at −10° C. for 2 h. The mixture is diluted with DCM, washed with salt NaHCO3 (2×100 mL), salt NaCl (100 mL), dried over anhydrous Na2SO4, filtered and concentrated to give product (6.3 g), which is used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.512 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
LQ Wu, X Wang, WW Ma, FL Yan - Journal of the Chinese …, 2010 - Wiley Online Library
… ,15 herein, we wish to report a modification of the Friedlander reaction for the synthesis of 6-bromoquinolines, which involves the formation in situ of the 2amino-5-bromobenzophenone …
Number of citations: 7 onlinelibrary.wiley.com
K Peters, EM Peters, G Bringmann… - … für Naturforschung B, 1996 - degruyter.com
… Intramolecular Hydrogen Bonding The title compound 4 was obtained by amidation of 2-amino-5-bromobenzophenone and chloroacetic anhydride. It crystallizes from chloro form in the …
Number of citations: 1 www.degruyter.com
H Seno, O Suzuki, T Kumazawa… - Journal of analytical …, 1991 - academic.oup.com
… A big impurity peak appeared at around 245~ in all chromatograms and overlapped the peaks of 2-amino-5-bromobenzophenone (Peak 6) and 2-cyclopropylmethylamino-5-…
Number of citations: 22 academic.oup.com
NY Golovenko, MY Totrova, OP Rudenko… - Pharmaceutical …, 1986 - Springer
… chloroform at -17 to -19~ we added ig (0.005 mole) of phosphorus pentachloride; the mixture was mixed for 50-40 min, then 1.38 g (0.005 mole) of 2-amino-5-bromobenzophenone in …
Number of citations: 3 link.springer.com
OV Kulikov, VI Pavlovsky, AV Mazepa… - Chemistry of Heterocyclic …, 2003 - Springer
… 1 showed that, in addition to 2-amino-5-bromobenzophenone (30), the syn isomer of N-(2-… of the interaction of the syn isomer of 2-amino-5-bromobenzophenone oxime (32) with …
Number of citations: 8 link.springer.com
A Mamo, S Nicoletti, NC Tat - Molecules, 2002 - mdpi.com
… 2-Amino-5-bromobenzophenone (2) was obtained by condensation of p-nitrobromobenzene with phenylacetonitrile in a basic methanol/tetrahydrofuran medium to give 3-phenyl-5-…
Number of citations: 23 www.mdpi.com
JFJ Dippy, V Moss - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The rearrangement of diacetyl-and dibenzoyl-aniline to amino-ketones under the influence of freshly fused zinc chloride, first studied by Chattaway, has been re-examined, and the …
Number of citations: 17 pubs.rsc.org
PD Sybert - 1980 - search.proquest.com
… ne, a monomer needed for the preparation of rigid-rod polyquinol ines, was accomplished by a bis (l ,5-cyclooctadiene)nickel (0) promoted coupling of 2-amino-5bromobenzophenone. …
Number of citations: 2 search.proquest.com
SV Vlasiuk, VI Pavlovsky, SA Andronati… - Chemistry of …, 2000 - Springer
… We obtained three compounds when the syn 4 phenylsemicarbazone of 2 amino 5 bromobenzophenone 6 was thermolyzed in the molten phase (190 200.C). One was identified as 7 …
Number of citations: 13 link.springer.com
AK Agrawal, SA Jenekhe - Chemistry of materials, 1993 - ACS Publications
… This was then reduced to 2-amino-5-bromobenzophenone using iron and acetic acid and purified … with the coupling reaction, the amino group in 2-amino-5-bromobenzophenone was …
Number of citations: 90 pubs.acs.org

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